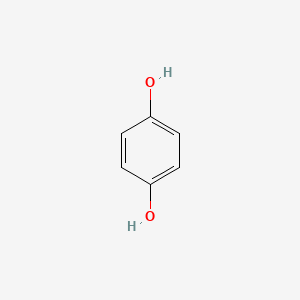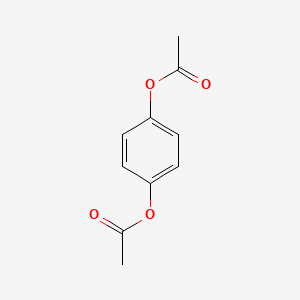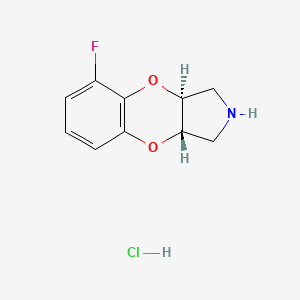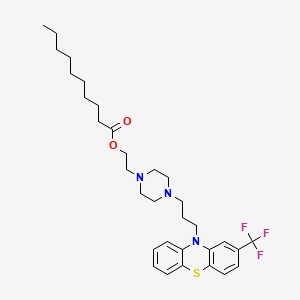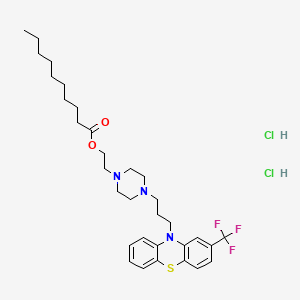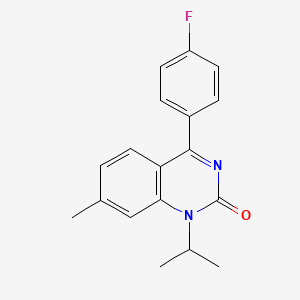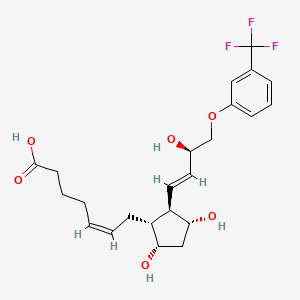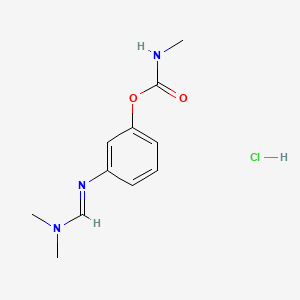
Clorhidrato de Formetanato
Descripción general
Descripción
Synthesis Analysis
Formetanate is hydrolyzed rapidly in field and laboratory soils under both aerobic and anaerobic conditions . It is metabolized by similar pathways in plants and animals. It is hydrolytically deaminated to produce a formyl derivative and subsequently hydrolyzed at the carbamate ester to give a phenolic product .Molecular Structure Analysis
The molecular formula of Formetanate hydrochloride is C11H15N3O2.ClH . The IUPAC name is [3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride . The InChI is InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H .Chemical Reactions Analysis
Formetanate hydrochloride exhibits a behavior consistent with a three-step reaction of the electrochemical-chemical-electrochemical mechanistic type . It exhibits three anodic peaks at 0.26, 0.55, and 1.2 V, and two cathodic peaks at 0.35 and 0.50 V vs. Ag/AgCl/3 M KCl .Physical and Chemical Properties Analysis
Formetanate hydrochloride is a white or yellowish, crystalline solid or powder with a faint odor . The molecular weight is 257.72 g/mol . It is hydrolyzed at pH less than 4 .Aplicaciones Científicas De Investigación
Análisis de residuos de plaguicidas
El clorhidrato de Formetanato se utiliza en el análisis de residuos de plaguicidas en frutas . Un método rápido de multirresiduos captura residuos del insecticida this compound en frutas seleccionadas . Este método se utiliza para proporcionar datos de residuos para las determinaciones de exposición dietética del this compound .
Cromatografía líquida-espectrometría de masas
Los niveles de this compound se determinan mediante cromatografía líquida-espectrometría de masas de una sola etapa (LC-MS) y cromatografía líquida de ultra rendimiento (UPLC)-espectrometría de masas en tándem (LC-MS/MS) . El límite de detección (LOD) objetivo y el límite de cuantificación (LOQ) alcanzados para el this compound fueron de 3,33 y 10 ng/g, respectivamente, con LC-MS y de 0,1 y 0,3 ng/g, respectivamente, con LC-MS/MS .
Revisión de los niveles máximos de residuos
Se han revisado los niveles máximos de residuos (LMR) existentes para el Formetanato . Se evaluó el perfil toxicológico del Formetanato, lo que dio como resultado una IDA de 0,004 mg/kg pc/día y una ARfD de 0,005 mg/kg pc/día .
Metabolismo principal de los cultivos
Se investigó el metabolismo principal de los cultivos del Formetanato para las verduras de hoja verde y para las frutas y verduras de fruto .
Insecticida y acaricida
El Formetanato y el this compound pertenecen a la clase de un acaricida formamidina y un insecticida carbamato . Ambos grupos funcionales (formamidina y carbamato) actúan permitiendo la transmisión constante de impulsos en las sinapsis, lo que lleva a convulsiones en los insectos .
Sistema de enzimas antioxidantes
Se han estudiado la toxicidad del Formetanato y los cambios en el sistema de enzimas antioxidantes . Esta investigación proporciona información sobre los efectos bioquímicos y fisiológicos del Formetanato en los organismos.
Mecanismo De Acción
Formetanate hydrochloride is a carbamate pesticide used to control a range of bugs, thrips, and mites mainly on fruit crops . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and environmental factors influencing its action.
Target of Action
Formetanate hydrochloride primarily targets cholinesterase or acetylcholinesterase (AChE) enzymes . These enzymes play a crucial role in the nervous system, where they terminate signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .
Mode of Action
Formetanate hydrochloride acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, formetanate hydrochloride suppresses the action of acetylcholine esterase, leading to constant impulse transmission at synapses and resulting in convulsions in insects .
Biochemical Pathways
The primary biochemical pathway affected by formetanate hydrochloride is the cholinergic pathway . By inhibiting AChE, it disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of the postsynaptic membrane . This results in symptoms of neurotoxicity, such as convulsions .
Pharmacokinetics
The pharmacokinetics of formetanate hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). In animals, formetanate is eliminated in the urine and feces . The major metabolic pathway involves hydrolysis to metabolites and subsequent formation of the glucuronide and ethereal sulfate conjugates of m-acetamidophenol .
Result of Action
The molecular and cellular effects of formetanate hydrochloride’s action include the induction of oxidative stress, as evidenced by decreased specific activity of superoxide dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST) . Higher levels of thiobarbituric reactive species in all samples support this fact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of formetanate hydrochloride. On the fruit, weathering and growth dilution appear to be the primary cause of the dissipation of formetanate . It’s also worth noting that formetanate HCl is moderately mobile in the environment .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Formetanate hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine at synapses. This results in continuous nerve impulse transmission, causing convulsions and eventual death in pests . The compound interacts with acetylcholinesterase by forming a carbamoylated enzyme complex, which is more stable than the acetylated enzyme complex formed by acetylcholine .
Cellular Effects
Formetanate hydrochloride affects various types of cells and cellular processes. It influences cell function by disrupting normal nerve signal transmission, leading to overstimulation of nerve cells. This overstimulation can cause symptoms such as increased salivation, sweating, lacrimation, defecation, and urination . Additionally, formetanate hydrochloride has been shown to induce oxidative stress in cells by altering the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione-S-transferase .
Molecular Mechanism
The molecular mechanism of formetanate hydrochloride involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a carbamoylated enzyme complex that is resistant to hydrolysis . This inhibition is reversible, but the carbamoylated enzyme complex is more stable than the acetylated complex, leading to prolonged inhibition of acetylcholinesterase activity. This results in the accumulation of acetylcholine at synapses, causing continuous nerve impulse transmission and subsequent neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, formetanate hydrochloride exhibits rapid degradation in natural sediment-water systems at 20°C. The compound dissipates from water through adsorption to sediment and rapid degradation, showing very low persistence in both water and sediment . Long-term exposure studies have indicated that formetanate hydrochloride can cause significant neurotoxic effects due to its prolonged inhibition of acetylcholinesterase .
Dosage Effects in Animal Models
The effects of formetanate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively controls pests without causing significant adverse effects. At high doses, formetanate hydrochloride exhibits high acute toxicity, leading to symptoms such as convulsions, respiratory distress, and death . Studies have shown that the compound should not be applied later than two weeks before flowering to protect bees and other non-target organisms .
Metabolic Pathways
Formetanate hydrochloride is metabolized through hydrolysis steps in plants and animals. The parent compound is the major constituent of the residue on various crops, and the identified metabolites are less toxic than the parent compound . In animals, formetanate hydrochloride is rapidly absorbed and excreted, primarily through urine, with no tendency for bioaccumulation . The metabolism involves conjugation to glutathione, leading to increased activity of glutathione-S-transferase .
Transport and Distribution
Formetanate hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is slightly mobile in soil and can be transported to different parts of the plant through the xylem and phloem . In animals, formetanate hydrochloride is rapidly absorbed after oral administration and distributed throughout the body, with the highest concentrations found in the liver and kidneys .
Subcellular Localization
The subcellular localization of formetanate hydrochloride involves its distribution to specific compartments or organelles within the cell. The compound is known to target the nervous system, where it exerts its inhibitory effects on acetylcholinesterase . Additionally, formetanate hydrochloride can induce oxidative stress by altering the activities of antioxidant enzymes in various subcellular compartments .
Propiedades
IUPAC Name |
[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPKGPZHHQEODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2.ClH, C11H16ClN3O2 | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22259-30-9 (Parent) | |
| Record name | Formetanate hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4032405 | |
| Record name | Formetanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formetanate hydrochloride is a white powder with a faint odor. Used as a plant insecticide, acaricide, and miticide. (EPA, 1998), Colorless or white solid; [HSDB] | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formetanate hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
YELLOW CRYSTALLINE SOLID; SOLUBILITY: LESS THAN 1 G/L WATER; ABOUT 100 G/L ACETONE, CHLOROFORM; GREATER THAN 200 G/L METHANOL /FORMETANATE/, Water Solubility = 6.3 g/L /Formetanate/, Water solubility = 100 mg/L /Formetanate/, IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS, Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%, Water solubility = >500,000 mg/l | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2e-08 mmHg (EPA, 1998), 0.00000001 [mmHg], Vapor pressure = 0.027 mPa @ 25 °C /Formetanate/, Practically zero at room temperature | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formetanate hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
PHENYL N-METHYLCARBAMATES...EXERT THEIR INSECTICIDE ACTIVITY BY INHIBITING ENZYME CHOLINESTERASE.../& THEY DO NOT REQUIRE/ ACTIVATION BY METABOLISM BEFORE EXHIBITING THEIR ENZYME-INHIBITING PROPERTIES. /PHENYL N-METHYLCARBAMATES/, In 2-yr feeding trials dogs and rats receiving 200 mg/kg diet showed no significant abnormality. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, WHITE POWDER | |
CAS No. |
23422-53-9 | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formetanate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23422-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formetanate hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formetanate HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanimidamide, N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formetanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formetanate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Y3OP0N2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 to 396 °F decomposes (EPA, 1998), Melting Point = 102 °C /Formetanate/ | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


